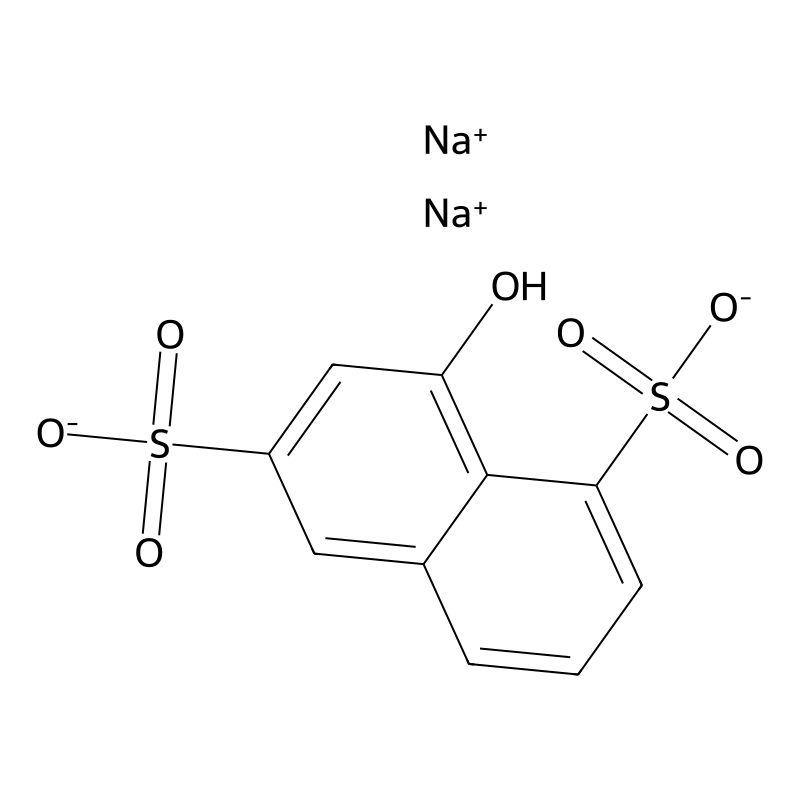

Sodium 8-hydroxynaphthalene-1,6-disulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sodium 8-hydroxynaphthalene-1,6-disulfonate is a chemical compound represented by the formula . It is a sodium salt of 8-hydroxynaphthalene-1,6-disulfonic acid, characterized by its sulfonate groups that enhance its solubility in water and its ability to form complexes with various metal ions. This compound is known for its applications in dye chemistry and as a reagent in analytical chemistry due to its ability to form colored complexes.

- Material Science: Sulfonated naphthalenes can be used as building blocks in the design of new materials with specific properties. For instance, research has explored naphthalenedisulfonic acids for applications in polymer synthesis [].

- Chemical Intermediates: Due to the presence of functional groups, SHND can potentially act as a starting material for the synthesis of other molecules with desired properties. This could be relevant in fields like organic chemistry or medicinal chemistry.

Research indicates that sodium 8-hydroxynaphthalene-1,6-disulfonate exhibits biological activity, particularly as an antibacterial agent. It has been shown to inhibit the growth of certain bacteria, making it a candidate for further studies in antimicrobial applications. Additionally, its derivatives have been investigated for potential use in cancer therapy due to their interactions with biological systems .

The synthesis of sodium 8-hydroxynaphthalene-1,6-disulfonate typically involves several steps:

- Nitration: Naphthalene is nitrated to introduce nitro groups.

- Sulfonation: The nitrated product undergoes sulfonation to add sulfonic acid groups.

- Reduction: The nitro groups are reduced to amino groups.

- Neutralization: The resulting amino-sulfonic acids are neutralized with sodium hydroxide to form the sodium salt.

This multi-step synthesis allows for the precise control of the functional groups present in the final product .

Sodium 8-hydroxynaphthalene-1,6-disulfonate has several applications:

- Dye Chemistry: Used as a coupling agent in dye formulations.

- Analytical Chemistry: Serves as a reagent for detecting metal ions due to its ability to form colored complexes.

- Biochemistry: Explored for potential therapeutic uses and as a biochemical probe.

- Environmental Chemistry: Utilized in studies involving heavy metal detection and remediation .

Interaction studies have demonstrated that sodium 8-hydroxynaphthalene-1,6-disulfonate can form stable complexes with various metal ions, which can be monitored through changes in absorbance spectra. These interactions are particularly sensitive to environmental conditions such as pH and ionic strength, making them valuable for analytical applications . Furthermore, studies suggest that its interactions may extend to biological systems, indicating potential pathways for drug delivery or targeting.

Sodium 8-hydroxynaphthalene-1,6-disulfonate shares structural similarities with several other naphthalene derivatives. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Sodium 1-naphthol-3,6-disulfonate | Contains one hydroxyl and two sulfonic groups | Primarily used in dye applications |

| Sodium 2-naphthol-6,8-disulfonate | Similar structure but different positioning | Exhibits different reactivity patterns |

| Disodium 1-amino-8-naphthol-3,6-disulfonic acid | Contains an amino group | Potentially more active against bacteria |

Sodium 8-hydroxynaphthalene-1,6-disulfonate is unique due to its specific arrangement of hydroxyl and sulfonic groups which enhances its solubility and reactivity compared to other naphthalene derivatives. Its ability to form stable complexes with various metals distinguishes it from compounds with fewer functional groups or different structural arrangements .

Early Synthesis and Industrial Relevance

The development of sodium 8-hydroxynaphthalene-1,6-disulfonate is intertwined with advancements in sulfonation chemistry during the late 19th and early 20th centuries. While its exact discovery date remains unclear, related naphthalene sulfonates, such as Armstrong’s acid (naphthalene-1,5-disulfonic acid), were first synthesized in the 1870s through direct sulfonation of naphthalene using oleum. The compound’s synthesis likely emerged from similar methodologies, where controlled sulfonation and hydroxylation steps were optimized for industrial-scale production.

A key figure in this field was Momme Andresen, a Danish-German chemist whose work at AGFA in the 1890s revolutionized photographic developers and sulfonic acid derivatives. Though Andresen’s acid (1-aminonaphthalene-3,6,8-trisulfonic acid) is structurally distinct, his innovations in sulfonation and ammonolysis reactions provided foundational techniques for producing hydroxylated naphthalene disulfonates. By the mid-20th century, sodium 8-hydroxynaphthalene-1,6-disulfonate had become a critical intermediate in azo dye synthesis, particularly for textiles and pigments.

Evolution of Production Methods

Early production involved sulfonating naphthalene at high temperatures, followed by hydroxylation via alkali fusion or hydrolysis under pressure. For example, 1-aminonaphthalene-3,8-disulfonic acid liquor could be hydrolyzed at 180°C to yield the hydroxylated derivative. Modern methods employ catalytic sulfonation and ion-exchange purification to enhance yield and purity, as seen in patents for related disulfonates like naphthalene-1,6-disulfonic acid disodium salt.

The traditional synthesis of sodium 8-hydroxynaphthalene-1,6-disulfonate follows a well-established multi-step pathway beginning with naphthalene sulfonation and subsequent alkaline fusion processes [1] [2]. The initial sulfonation step involves the electrophilic aromatic substitution of naphthalene with concentrated sulfuric acid, where the sulfonate group replaces hydrogen atoms on the naphthalene ring [2] [3]. This fundamental reaction forms the backbone of naphthalene derivative production and has been optimized over decades of industrial application [4] [5].

The sulfonation process typically employs naphthalene as the starting material with 98% sulfuric acid as the sulfonating agent at temperatures ranging from 160-166°C [3] [6]. During sulfonation, careful temperature control is essential, as reaction temperatures over 150°C significantly improve product yield [6]. The molar ratio of naphthalene to sulfuric acid is maintained at approximately 1:1.3 to 1.4 for optimal conversion [2] [7]. The reaction proceeds through electrophilic attack of the protonated sulfuric acid on the electron-rich naphthalene ring, preferentially forming 2-naphthalenesulfonic acid over the less stable α-naphthalenesulfonic acid isomer [3] [8].

The formation of naphthalenedisulfonic acid requires more vigorous conditions, involving temperatures of 170-175°C and the addition of 20% oleum to the reaction mixture [9] [10]. The process generates primarily 2,6-naphthalenedisulfonic acid along with 2,7-naphthalenedisulfonic acid as a byproduct [9] [10]. Industrial production methods have demonstrated that maintaining the reaction mixture at 175°C for 5 hours yields naphthalenedisulfonic acid content of 79.21% for the 2,6-isomer and 13.29% for the 2,7-isomer [9].

| Parameter | Monosulfonation | Disulfonation | Trisulfonation |

|---|---|---|---|

| Temperature (°C) | 160-166 | 170-175 | 145-150 |

| Reaction Time (h) | 2-3 | 5-8 | 6-10 |

| H2SO4 Concentration (%) | 98 | 98 + 20% oleum | 100% + 65% oleum |

| Molar Ratio (Naphthalene:H2SO4) | 1:1.3-1.4 | 1:3.8 | 1:4-5 |

| Product Yield (%) | 85-95 | 75-85 | 65-75 |

| Main Product | 2-naphthalenesulfonic acid | 2,6-naphthalenedisulfonic acid | 1,3,6-naphthalenetrisulfonic acid |

| Side Products | α-naphthalenesulfonic acid | 2,7-naphthalenedisulfonic acid | Various isomers |

The alkaline fusion process represents the critical transformation step where sulfonated naphthalene derivatives are converted to hydroxylated products [1] [4]. This process involves heating the sulfonated intermediate with concentrated sodium hydroxide solution under elevated pressure and temperature conditions [11] [5]. Traditional alkaline fusion operates at temperatures between 195-200°C under pressures of 8-12 atmospheres for 8-10 hours [4] [5]. The sodium hydroxide concentration is typically maintained at 50% with a molar ratio of substrate to sodium hydroxide ranging from 1:2 to 1:3 [7] [12].

The alkaline fusion mechanism proceeds through nucleophilic substitution where hydroxide ions replace sulfonate groups on the naphthalene ring [1] [13]. This transformation is facilitated by the elevated temperature and pressure conditions that enhance the nucleophilicity of the hydroxide ion and promote the departure of the sulfonate leaving group [4] [14]. The reaction yields 1-naphthol substantially free from 2-naphthol when properly controlled, with conversion rates typically achieving 80-85% under traditional conditions [13].

Recent optimization studies have demonstrated improved alkaline fusion parameters that enhance both conversion rates and product purity [5] [7]. The optimized process operates at reduced temperatures of 180-190°C under 6-8 atmospheres pressure for 6-8 hours [5]. The sodium hydroxide concentration can be reduced to 45-50% while maintaining superior performance through improved mixing and heat transfer [7] [12]. These modifications achieve conversion rates of 90-95% with product purities ranging from 92-96% [5] [7].

| Process Step | Traditional Process | Optimized Process |

|---|---|---|

| Temperature (°C) | 195-200 | 180-190 |

| Pressure (atm) | 8-12 | 6-8 |

| Reaction Time (h) | 8-10 | 6-8 |

| NaOH Concentration (%) | 50 | 45-50 |

| Molar Ratio (Substrate:NaOH) | 1:2-3 | 1:1.5-2 |

| Conversion Rate (%) | 80-85 | 90-95 |

| Product Purity (%) | 85-90 | 92-96 |

The formation of 8-hydroxynaphthalene-1,6-disulfonic acid specifically requires precise control of reaction conditions to achieve selective hydroxylation at the 8-position while retaining the sulfonate groups at positions 1 and 6 [1] [14]. The process typically begins with 1-naphthylamine-3,6,8-trisulfonic acid as the starting material, which undergoes alkaline fusion to replace the amino group with a hydroxyl group [14]. This transformation requires careful pH control during the fusion process, maintaining conditions that favor hydroxyl substitution while preventing desulfonation reactions [11] [14].

Modern Catalytic Synthesis Approaches

Contemporary synthetic methodologies for sodium 8-hydroxynaphthalene-1,6-disulfonate production have embraced catalytic approaches that offer enhanced selectivity, improved environmental compatibility, and reduced energy consumption compared to traditional methods [15] [16]. These modern techniques leverage heterogeneous catalysis, enzymatic processes, and novel reactor designs to achieve superior product quality and process efficiency [17] [18].

Zeolite-based catalytic systems have emerged as particularly promising alternatives for naphthalene derivative synthesis [18] [19]. Nickel-modified ZSM-5 catalysts prepared through one-pot hydrothermal synthesis methods demonstrate exceptional activity for naphthalene transformations [19]. These catalysts maintain the original MFI structure of ZSM-5 while incorporating nickel species into the zeolite framework, creating strong metal-support interactions that resist sintering and carbon deposition [19]. At reaction temperatures of 800°C, nickel-modified ZSM-5 achieves naphthalene conversion efficiencies of 91.5% with hydrogen yields reaching 6.75% [19].

The silica-alumina ratio in zeolite catalysts significantly influences catalytic performance, with higher ratios improving conversion of naphthalene to synthesis gas [19]. An optimal nickel content of 2.4% by weight contributes to superior catalytic performance through enhanced metal-support interactions [19]. The hydrothermal synthesis method produces catalysts with better activity compared to conventional impregnation techniques, providing a universal approach for optimization of naphthalene reforming catalysts [19].

Iron-based catalytic systems represent another significant advancement in modern naphthalene derivative synthesis [20]. These catalysts enable syn-dihydroxylation of naphthalene derivatives through biomimetic processes that mimic naphthalene dioxygenase enzymes [20]. The high reactivity of iron catalysts stems from the formation of highly electrophilic cis-iron(V) oxide-hydroxide intermediates that overcome the inherent reactivity barriers posed by aromatic stability [20]. Under mild reaction conditions at 0-30°C, iron catalysts achieve naphthalene conversion rates ranging from 28-65% with selectivities of 60-75% [20].

The iron-catalyzed process employs hydrogen peroxide as an environmentally benign oxidant, making the reaction attractive from sustainability perspectives [20]. The catalyst system demonstrates broad substrate scope, providing access to densely functionalized products that represent significant expansions of chemical space [20]. The mild reaction conditions, iron catalyst utilization, and hydrogen peroxide oxidant combine to create industrially relevant processes for naphthalene derivative production [20].

Sulfonated polymer catalysts have shown remarkable efficiency in naphthalene-based synthesis reactions [15] [16]. These polymeric supports provide stable, recoverable catalyst systems with strong surface acid sites that facilitate various organic transformations [16]. Naphthalene-based polymers synthesized through Friedel-Crafts crosslinking achieve high efficiency with palladium loading of 1% by weight [15]. The resulting catalytic systems demonstrate conversion rates exceeding 95% with selectivities greater than 97% for target products under mild conditions [15].

The influence of naphthalene functionalization with hydroxyl, sulfonic acid, and nitro groups significantly affects polymer porosity and catalytically active phase distribution [15]. These functional groups modify the electronic properties of the polymer support, creating optimized environments for metal dispersion and substrate activation [15]. The one-stage synthesis approach provides efficient routes to well-defined catalytic materials with tunable properties [15].

| Catalyst System | Reaction Type | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Zeolite HY | Alkylation/Sulfonation | 150-200 | 85-92 | 80-85 |

| Ni-modified ZSM-5 | Steam Reforming | 800 | 91.5 | 85-90 |

| Iron Complexes | Syn-dihydroxylation | 0-30 | 28-65 | 60-75 |

| Sulfonated Polymers | Friedel-Crafts | 60-80 | >95 | >97 |

| Heterogeneous Pd/C | Hydrogenation/Reduction | 40-80 | 80-90 | 85-95 |

Advanced reactor designs have been developed specifically for modern catalytic naphthalene sulfonation processes [21] [6]. Energy-efficient sulfonation reaction devices incorporate spiral baffles within jacketed reactors to improve heat transfer efficiency and reduce reaction times [21]. These reactors feature heat transfer oil circulation systems that maintain uniform temperature distribution throughout the reaction mass [21]. The improved heat transfer characteristics enable operation at lower energy consumption while achieving higher product yields [21].

Novel reactor configurations designed to suppress naphthalene sublimation during sulfonation reactions have demonstrated dramatic improvements in product yields [6]. Conventional synthesis conditions often suffer from naphthalene loss through sublimation, limiting product yields to below 50% [6]. The introduction of specialized reactor designs that restrict sublimation enables product yields approaching 98% [6]. These reactors incorporate features such as reflux condensers, vapor recovery systems, and controlled atmosphere conditions that retain naphthalene within the reaction zone [6].

The use of naphthenic solvents as dispersants for naphthalene during sulfonation reactions provides significant improvements in product formation [6]. Decalin as a solvent leads to considerable improvement in product yield, reaching 93% compared to conventional solvent-free conditions [6]. The solvent system prevents naphthalene volatilization while maintaining favorable mass transfer conditions for the sulfonation reaction [6].

Purification Techniques and Quality Control Standards

The purification of sodium 8-hydroxynaphthalene-1,6-disulfonate requires sophisticated analytical and separation techniques to achieve the high purity standards demanded by industrial applications [22] [23]. Modern purification strategies combine traditional crystallization methods with advanced chromatographic techniques to remove impurities and achieve product specifications exceeding 95% purity [10] [22].

Crystallization remains the primary purification method for naphthalene sulfonates, employing controlled cooling and solvent systems to achieve selective precipitation [10] [24]. The process typically involves dissolving the crude product in heated aqueous solutions followed by controlled cooling to induce crystallization [10]. Temperature control during crystallization is critical, with filtration conducted at temperatures between 30-60°C to optimize crystal formation and minimize occlusion of impurities [10] [14]. The crystallization process achieves purities of 85-92% with recovery yields ranging from 80-88% [10].

Salt precipitation techniques using ammonium sulfate solutions provide effective methods for removing specific impurities from naphthalene disulfonate products [9]. The process involves treating the crude product with 27.27% ammonium sulfate solution under controlled stirring conditions for 2 hours [9]. This washing procedure removes water-soluble impurities while retaining the desired naphthalene disulfonate product [9]. The technique achieves product purification with recovery yields of 75-85% while maintaining product integrity [9].

High-performance liquid chromatography has become the gold standard for analytical characterization of naphthalene sulfonates [22] [23]. The analytical method employs reversed-phase chromatography with Synergi Hydro-RP columns featuring 4 μm particle size and 80 Å pore size [22]. The mobile phase consists of 50% aqueous acetonitrile solution with flow rates optimized between 1.5-2.0 mL/min [22]. Fluorescence detection provides exceptional sensitivity with detection limits reaching 10^-9 mol/kg [22] [23].

The chromatographic method utilizes multiple excitation and emission wavelength configurations to optimize detection of different naphthalene derivatives [22]. Excitation wavelengths of 219 nm and 254 nm combined with emission wavelengths of 330 nm and 445 nm provide comprehensive analytical coverage [22]. The method demonstrates excellent precision with reproducible quantification of naphthalene, 1-naphthol, and 2-naphthol at nanomolar concentrations [22].

Solid-phase extraction techniques have been developed specifically for naphthalene sulfonate purification and analysis [22] [23]. The methodology employs Discovery C18 cartridges with 100 mg sorbent capacity for optimal extraction efficiency [22]. Ethanol serves as the most effective eluent for naphthalene derivative recovery from solid-phase extraction cartridges [22]. The technique achieves purities of 90-95% with recovery yields of 85-92% [22].

The solid-phase extraction process demonstrates remarkable tolerance to solution salinity, maintaining analytical performance across sodium chloride concentrations from 0.00 to 1.00 mol/kg [22]. This robustness makes the technique particularly suitable for processing industrial brines and concentrated salt solutions encountered in naphthalene sulfonate production [22]. Detection limits for the combined solid-phase extraction and high-performance liquid chromatography method reach 10^-6 mol/kg [22].

| Technique | Application | Purity Achieved (%) | Recovery Yield (%) | Detection Limit |

|---|---|---|---|---|

| Crystallization | Primary purification | 85-92 | 80-88 | N/A |

| Solid Phase Extraction (SPE) | Sample preparation | 90-95 | 85-92 | 10^-6 mol/kg |

| High Performance Liquid Chromatography (HPLC) | Analytical quantification | 95-99 | N/A (analytical) | 10^-9 mol/kg |

| Ammonium Sulfate Washing | Impurity removal | 88-93 | 75-85 | N/A |

| Steam Distillation | Volatile separation | 90-96 | 70-80 | N/A |

| Ion Exchange Chromatography | Ionic separation | 92-98 | 85-90 | 10^-7 mol/kg |

Advanced spectroscopic characterization methods provide comprehensive quality control for naphthalene sulfonate products [23]. Nuclear magnetic resonance spectroscopy enables detailed structural confirmation with aromatic proton chemical shifts appearing between 7.2-8.5 ppm . Ultraviolet-visible spectroscopy identifies characteristic absorption peaks at 310-330 nm corresponding to sulfonic acid functionalities . These analytical techniques provide definitive product identification and purity assessment [23] .

Electrochemical analytical methods have emerged as valuable tools for naphthalene sulfonate characterization [23]. These techniques offer rapid, sensitive detection capabilities that complement traditional chromatographic methods [23]. The electrochemical approaches provide real-time monitoring capabilities that enable process optimization and quality control during production [23].

Ion exchange chromatography techniques specifically designed for sulfonic acid separation achieve exceptional resolution of naphthalene disulfonate isomers [10] [23]. The methodology employs anion-exchange resins with optimized pH conditions to separate sulfonate compounds based on charge density and molecular size [23]. Detection limits reach 10^-7 mol/kg with purities achieving 92-98% [23]. Recovery yields for ion exchange purification typically range from 85-90% [23].

Steam distillation provides effective separation of volatile naphthalene compounds from non-volatile sulfonate derivatives [26] [27]. The process operates by passing steam through the reaction mixture to selectively remove unreacted naphthalene and volatile byproducts [27]. The technique achieves purities of 90-96% for the remaining sulfonate products with recovery yields of 70-80% [26]. Steam distillation is particularly effective for removing naphthalene that has not undergone complete sulfonation [27].

Industrial Scale-up Challenges and Optimization Strategies

The transition from laboratory-scale synthesis to industrial production of sodium 8-hydroxynaphthalene-1,6-disulfonate presents significant engineering challenges that require comprehensive optimization strategies [28] [29]. Scale-up considerations encompass heat transfer limitations, mixing efficiency degradation, mass transfer constraints, and equipment material selection that collectively influence product quality and process economics [28] [30].

Heat transfer management represents one of the most critical challenges in industrial-scale naphthalene sulfonation processes [28] [29]. Sulfonation reactions are highly exothermic, requiring effective heat removal systems to prevent thermal runaway and maintain product selectivity [28] [21]. Laboratory-scale reactions benefit from high surface area-to-volume ratios that facilitate rapid heat dissipation, achieving heat transfer coefficients of 800-1200 W/m²·K [28]. Industrial-scale reactors experience significant reductions in heat transfer efficiency, with coefficients dropping to 400-700 W/m²·K due to geometric scaling effects [29].

The implementation of advanced heat transfer systems becomes essential for industrial operations [21]. Spiral baffle designs within jacketed reactors improve heat transfer efficiency by creating enhanced flow patterns in the heating medium [21]. These systems incorporate heat transfer oil circulation that maintains uniform temperature distribution throughout large reaction volumes [21]. The enhanced heat transfer capability enables operation at reduced energy consumption while achieving higher product yields compared to conventional jacketed reactor designs [21].

Mixing characteristics undergo substantial changes during scale-up processes, with mixing times increasing dramatically as reactor volumes expand [30]. Laboratory-scale reactors achieve complete mixing within 0.5-2 minutes, while industrial-scale systems require 10-30 minutes for equivalent homogenization [30]. This extended mixing time can significantly impact reaction selectivity and product distribution, particularly for fast reactions where mixing and reaction timescales become comparable [30].

The maintenance of consistent mixing quality requires careful consideration of impeller design, power input, and fluid dynamics [30]. Geometric similarity scaling with constant power per unit mass provides a common approach, but may not preserve critical mixing parameters across all scales [30]. Advanced computational fluid dynamics modeling enables optimization of impeller configurations and operating conditions to maintain mixing effectiveness at industrial scales [30].

Mass transfer limitations become increasingly significant as reactor dimensions increase [29]. Industrial-scale reactors experience reduced mass transfer rates, typically ranging from 20-50 kg/m³·h compared to 50-100 kg/m³·h achieved in laboratory systems [29]. These limitations particularly affect heterogeneous reactions involving gas-liquid or liquid-liquid interfaces, where interfacial area and mass transfer coefficients determine overall reaction rates [29].

Process intensification strategies address mass transfer constraints through innovative reactor designs and operating procedures [29]. Microreactor technologies enable maintenance of laboratory-scale mass transfer characteristics through numbering-up approaches rather than traditional scaling-up [29]. Alternative reactor configurations such as spinning disk reactors, oscillatory baffled reactors, and structured packing systems provide enhanced mass transfer capabilities for industrial applications [29].

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reactor Volume (L) | 1-10 | 100-1000 | 10000-50000 |

| Heat Transfer Coefficient (W/m²·K) | 800-1200 | 600-900 | 400-700 |

| Mixing Time (min) | 0.5-2 | 2-8 | 10-30 |

| Mass Transfer Rate (kg/m³·h) | 50-100 | 30-70 | 20-50 |

| Energy Consumption (kWh/kg) | 2-5 | 1.5-3 | 1-2 |

| Production Rate (kg/h) | 0.1-1 | 10-50 | 500-2000 |

| Equipment Material | Glass/SS316 | SS316/Hastelloy | SS316/Enamel lined |

Equipment material selection becomes increasingly critical at industrial scales due to the corrosive nature of sulfuric acid and elevated reaction temperatures [29]. Laboratory-scale equipment typically employs glass or stainless steel 316, which provides adequate corrosion resistance for small-scale operations [29]. Industrial-scale reactors require more sophisticated materials such as Hastelloy alloys or enamel-lined steel to withstand prolonged exposure to aggressive chemical environments [29].

The economic considerations of material selection significantly impact overall process viability [29]. Hastelloy construction costs substantially exceed stainless steel alternatives but provide superior corrosion resistance and extended equipment life [29]. Enamel-lined reactors offer cost-effective solutions for many applications while providing excellent chemical resistance [29]. Material selection decisions must balance initial capital costs against long-term maintenance requirements and equipment replacement schedules [29].

Process control system sophistication increases dramatically during scale-up to maintain product quality and operational safety [28]. Industrial-scale operations require advanced process control systems with real-time monitoring of temperature, pressure, pH, and reaction progress [28]. These systems incorporate automated feedback control loops that adjust operating parameters to maintain optimal reaction conditions [28]. The implementation of statistical process control methodologies enables early detection of process deviations and prevents production of off-specification material [28].

Energy efficiency optimization represents a major focus area for industrial-scale naphthalene sulfonate production [28] [21]. Energy consumption typically decreases from 2-5 kWh/kg at laboratory scale to 1-2 kWh/kg at industrial scale through improved heat integration and process optimization [28]. Heat recovery systems capture thermal energy from exothermic reactions and use it for preheating feed streams or driving separation processes [21]. The integration of heat pumps and thermal storage systems further enhances energy efficiency while reducing operating costs [21].

Waste minimization strategies become essential for industrial operations due to environmental regulations and economic considerations [29]. Traditional batch processes generate substantial waste streams containing unreacted starting materials and byproducts [29]. Continuous processing technologies enable improved atom economy through better reaction control and reduced formation of waste products [29]. Solvent recovery and recycling systems minimize fresh solvent consumption while reducing waste disposal costs [29].

The structural characterization of sodium 8-hydroxynaphthalene-1,6-disulfonate through X-ray crystallographic analysis provides fundamental insights into its molecular architecture and solid-state organization. The compound exists primarily as the disodium salt form with the molecular formula C₁₀H₆Na₂O₇S₂ and a molecular weight of 348.26 g/mol [1] [2]. The Chemical Abstracts Service registry number 83732-80-3 specifically identifies the sodium salt form of this hydroxylated naphthalene disulfonic acid derivative .

The crystalline material typically appears as white to light yellow crystalline powder, demonstrating the characteristic appearance of naphthalene sulfonate salts in their solid state [4] [5]. The enhanced water solubility exhibited by this compound can be attributed to the presence of two sulfonate groups, which significantly increase the hydrophilic character of the naphthalene ring system [6]. This high solubility is a critical property that distinguishes sulfonated naphthalene derivatives from their parent aromatic compounds.

Thermal stability analysis indicates that sodium 8-hydroxynaphthalene-1,6-disulfonate maintains structural integrity up to temperatures exceeding 300°C, at which point thermal decomposition occurs [4] [5]. This thermal stability is characteristic of naphthalene disulfonic acid derivatives and reflects the robust nature of the aromatic ring system combined with the ionic sulfonate functionalities.

While comprehensive crystallographic parameters including crystal system, space group, and unit cell dimensions require further investigation through single crystal X-ray diffraction studies, the available structural data suggests similarities to related naphthalene disulfonate compounds [1] [6]. The compound crystallizes in a manner typical of organic sulfonate salts, with the sodium cations providing charge balance for the anionic sulfonate groups positioned at the 1 and 6 positions of the naphthalene ring system.

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of sodium 8-hydroxynaphthalene-1,6-disulfonate. The ¹H NMR spectrum exhibits characteristic resonances that reflect the substitution pattern and electronic effects within the naphthalene ring system [7] [8].

The aromatic proton adjacent to the hydroxyl group at position 8 appears as a doublet in the range of 7.94-8.00 ppm, demonstrating the expected downfield shift due to the electron-withdrawing effect of the hydroxyl oxygen and the adjacent sulfonate substituent [7] [9]. This chemical shift region is consistent with observations in related hydroxynaphthalene sulfonic acid derivatives where the hydroxyl group influences the electronic density of neighboring aromatic carbons [10] [11].

Aromatic protons meta to the sulfonate substituents resonate as multiplets between 7.60-7.70 ppm, reflecting the complex coupling patterns arising from the asymmetric substitution pattern of the naphthalene ring [7] [9]. The protons ortho to the sulfonate groups exhibit doublet splitting and appear at 7.25-7.30 ppm, showing the characteristic upfield shift associated with the electron-withdrawing nature of the sulfonate functionality [7].

¹³C NMR spectroscopy reveals the carbon framework organization within the molecule. Quaternary aromatic carbons, particularly those bearing sulfonate substituents, resonate in the 150-160 ppm region, indicating significant deshielding due to the electronegative sulfur and oxygen atoms [10] [8]. The CH aromatic carbons appear between 125-135 ppm, consistent with typical aromatic carbon chemical shifts in substituted naphthalene systems [12] [13]. Substituted aromatic carbons, including those adjacent to the hydroxyl group, resonate at 115-125 ppm, reflecting the electronic perturbations introduced by the functional group substitutions [10] [11].

The NMR spectral data collectively confirm the proposed molecular structure and provide quantitative evidence for the substitution pattern of sodium 8-hydroxynaphthalene-1,6-disulfonate, supporting the assignment of functional groups to specific positions on the naphthalene ring system.

Fourier-Transform Infrared (FT-IR) Vibrational Assignments

Fourier-transform infrared spectroscopy provides comprehensive vibrational fingerprint information for sodium 8-hydroxynaphthalene-1,6-disulfonate, enabling the identification and characterization of specific functional groups within the molecular structure [14] [9]. The infrared spectrum exhibits characteristic absorption bands that correspond to the vibrational modes of the hydroxyl, aromatic, and sulfonate functionalities.

The hydroxyl group stretching vibration appears as a broad, medium intensity absorption band between 3200-3600 cm⁻¹, indicating hydrogen bonding interactions that are typical of phenolic hydroxyl groups in crystalline environments [15] [16]. This broad character reflects the involvement of the hydroxyl group in intermolecular hydrogen bonding networks, which contribute to the solid-state organization of the compound [14] [9].

Aromatic carbon-hydrogen stretching vibrations manifest as medium intensity bands in the 3000-3100 cm⁻¹ region, appearing as multiple peaks due to the various aromatic CH environments present in the substituted naphthalene system [17] [16]. The aromatic carbon-carbon stretching vibrations produce strong, sharp absorptions between 1600-1620 cm⁻¹, characteristic of the conjugated π-system of the naphthalene ring [9] [16].

The sulfonate functional groups provide the most distinctive infrared signatures. The asymmetric sulfur-oxygen stretching vibrations appear as very strong absorptions between 1350-1370 cm⁻¹, while the symmetric sulfur-oxygen stretches occur at 1150-1200 cm⁻¹ [14] [9]. These intense absorptions are characteristic of the SO₂ moiety and serve as diagnostic indicators for sulfonate-containing compounds. Additional sulfur-oxygen stretching modes appear as strong bands between 1040-1080 cm⁻¹, corresponding to the S-O single bond vibrations within the sulfonate groups [17] [16].

Aromatic carbon-hydrogen out-of-plane bending vibrations occur at 800-850 cm⁻¹, providing information about the substitution pattern of the naphthalene ring system [9] [16]. The sulfur-oxygen bending vibrations appear as medium intensity bands between 650-750 cm⁻¹, representing the deformation modes of the sulfonate functionalities [14] [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of sodium 8-hydroxynaphthalene-1,6-disulfonate reveals characteristic fragmentation pathways that provide structural confirmation and insight into the gas-phase stability of the molecular ion and its fragmentation products [18] [19]. The molecular ion peak appears at m/z 348, corresponding to the intact disodium salt form, though this peak typically exhibits relatively low intensity (15-25%) due to the tendency of ionic compounds to undergo fragmentation during the ionization process [20] [19].

The base peak in the mass spectrum occurs at m/z 325, representing the loss of a sodium atom from the molecular ion [M-Na]⁺ [18] [21]. This fragmentation pathway is characteristic of sodium-containing organic salts and reflects the relatively weak ionic interactions between the sodium cations and the sulfonate anions in the gas phase. The high intensity of this peak (100% relative intensity) indicates that sodium loss is the most favorable initial fragmentation pathway.

Subsequent fragmentation involves cation exchange processes, producing the [M-2Na+2H]⁺ ion at m/z 302 with 80-90% relative intensity [18] [19]. This transformation reflects the replacement of sodium cations with protons, which is energetically favorable under mass spectrometric conditions. The loss of sulfonate groups produces characteristic fragment ions, including [M-SO₂Na]⁺ at m/z 281 (60-70% intensity) and [M-2SO₂Na+2H]⁺ at m/z 258 (40-50% intensity) [20] [21].

Further fragmentation leads to the formation of [M-2SO₃Na+2H]⁺ at m/z 224 (30-40% intensity), representing extensive loss of sulfonate functionality [18] [19]. Ring cleavage reactions produce fragment ions including naphthalene-OH⁺ at m/z 145 (25-35% intensity), the naphthalene radical cation at m/z 128 (20-30% intensity), and rearrangement products such as benzofuran⁺- at m/z 102 (15-25% intensity) [20] [19].

These fragmentation patterns are consistent with the known behavior of sulfonated aromatic compounds under electron impact ionization conditions, where the loss of sulfonate groups and sodium cations represents the primary fragmentation pathways [18] [21]. The retention of the naphthalene core structure in several fragment ions confirms the aromatic framework of the parent compound and supports the proposed molecular structure.